molecular formula C16H15N3OS B4598444 3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4598444
M. Wt: 297.4 g/mol
InChI Key: BQQBTNCQZJFYII-UHFFFAOYSA-N
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Description

3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.09358328 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Synthesis

Heterocyclic compounds, characterized by heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds. They are crucial in the synthesis of drugs acting on the Central Nervous System (CNS), offering potential leads for novel CNS drugs with minimized adverse effects. The study by Saganuwan (2017) provides a comprehensive review of functional chemical groups, including pyridine and carboxamide, which are integral to synthesizing compounds with CNS activity. This research underscores the importance of heterocyclic compounds in developing new therapeutic agents, potentially including those related to 3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide (Saganuwan, 2017).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds with a carboxamide functional group, have been extensively reviewed for their antitumor activities. The review by Iradyan et al. (2009) highlights the potential of imidazole derivatives as lead compounds for the development of new antitumor drugs. This research suggests that compounds structurally related to this compound may also exhibit promising antitumor properties, warranting further investigation into their biological activities and mechanisms of action (Iradyan et al., 2009).

Optoelectronic Applications of Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been extensively researched for the creation of novel optoelectronic materials. A review by Lipunova et al. (2018) discusses the applications of these heterocyclic compounds in electronic devices, highlighting their significance in the development of luminescent elements, photoelectric conversion elements, and image sensors. This suggests that compounds with similar structural motifs to this compound could have potential applications in the field of optoelectronics, offering avenues for future research into their functionalization and application (Lipunova et al., 2018).

Properties

IUPAC Name

3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-9-5-3-7-12(10(9)2)19-15(20)14-13(17)11-6-4-8-18-16(11)21-14/h3-8H,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBTNCQZJFYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

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